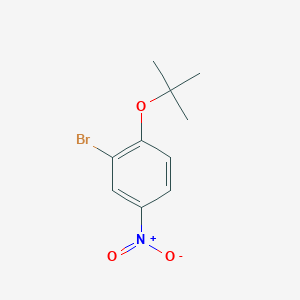

2-Bromo-1-(tert-butoxy)-4-nitrobenzene

Descripción

BenchChem offers high-quality 2-Bromo-1-(tert-butoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(tert-butoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOHHDFKKROOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Formation for 2-Bromo-1-(tert-butoxy)-4-nitrobenzene: An In-Depth Technical Guide

Executive Summary

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is a highly functionalized, tri-substituted aromatic building block utilized extensively in modern medicinal chemistry and drug development. Its orthogonal reactivity profile—featuring a reducible nitro group, a transition-metal-reactive aryl bromide, and a stable, lipophilic tert-butyl ether—makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs). Notably, it serves as a critical intermediate in the synthesis of Bromodomain and Extra-Terminal motif (BET) inhibitors for oncology and inflammation[1], as well as Kinesin-like protein KIF18A inhibitors[2].

This technical guide dissects the mechanism of its formation, the thermodynamic rationale behind precursor selection, and provides a self-validating experimental protocol for its synthesis.

Strategic Rationale: Precursor Selection and Regiocontrol

The foundational strategy for synthesizing 2-bromo-1-(tert-butoxy)-4-nitrobenzene relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . The optimal starting material for this transformation is 2-bromo-1-fluoro-4-nitrobenzene [3].

The selection of this specific di-halogenated precursor is dictated by two critical electronic principles:

-

Regioselective Activation: The nitro group at the C4 position acts as a powerful electron-withdrawing group (EWG). It strongly activates the para position (C1, bearing the fluorine) for nucleophilic attack. Conversely, the meta position (C2, bearing the bromine) remains electronically unactivated for SNAr because any intermediate negative charge generated at the meta position cannot be delocalized onto the nitro group via resonance.

-

Leaving Group Aptitude: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the intermediate, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity strongly polarizes the C1 carbon, drastically lowering the activation energy for the incoming nucleophile.

Mechanistic Elucidation: The Addition-Elimination Pathway

The formation mechanism follows a classic two-step Addition-Elimination SNAr pathway.

Figure 1: Addition-Elimination Nucleophilic Aromatic Substitution (SNAr) Pathway.

Step-by-Step Electron Flow:

-

Nucleophilic Attack (Rate-Limiting): The bulky tert-butoxide anion attacks the highly electrophilic C1 carbon. While the adjacent ortho-bromine introduces steric hindrance, this physical barrier is easily overcome by the intense electrophilicity of the C-F bond.

-

Meisenheimer Complex Formation: The aromaticity of the benzene ring is temporarily broken. The resulting negative charge is pushed into the ring and delocalized. The strongly electron-withdrawing para-nitro group stabilizes this intermediate via resonance (-M effect) and inductive withdrawal (-I effect).

-

Elimination (Fast): The thermodynamically unstable Meisenheimer complex rapidly collapses. The electrons reform the aromatic pi-system, expelling the fluoride anion (a stable leaving group) to yield the final tert-butyl ether product.

Thermodynamic & Kinetic Parameters

To understand why SNAr logic defies standard SN1/SN2 leaving group trends (where Iodine is typically the best leaving group), we must analyze the kinetics. Because the addition step is rate-limiting, the electronegativity of the halogen—which dictates the partial positive charge on the ipso-carbon—is the dominant kinetic driver.

Table 1: Halogen Leaving Group Effects in SNAr (Relative Rates for 1-Halo-4-nitrobenzene)

| Leaving Group (X) | Electronegativity (Pauling) | C-X Bond Energy (kcal/mol) | Relative SNAr Rate | Mechanistic Implication |

| -F | 3.98 | ~115 | 3300 | Highly polarized C-F bond drastically accelerates nucleophilic attack. |

| -Cl | 3.16 | ~79 | 4.3 | Weaker polarization leads to significantly slower Meisenheimer complex formation. |

| -Br | 2.96 | ~67 | 4.3 | Similar electronic rate to Cl; steric bulk begins to hinder nucleophilic trajectory. |

| -I | 2.66 | ~57 | 1.0 | Weakest polarization; slowest addition step despite having the weakest bond. |

Data synthesis demonstrates that utilizing the fluoro-derivative is non-negotiable for achieving high yields with sterically demanding nucleophiles like tert-butoxide.

Self-Validating Experimental Protocol

The following protocol translates the mechanistic theory into a robust, self-validating laboratory workflow[3].

Figure 2: Self-Validating Experimental Workflow for SNAr Synthesis.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried, argon-purged reaction flask with 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq). Dissolve in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Causality: THF is chosen over DMF to maintain the solubility of KOtBu while mitigating the risk of runaway exotherms or solvent degradation by the strong base.

-

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: Slowly add Potassium tert-butoxide (KOtBu, 1.2 to 1.5 eq) either as a solid or a pre-mixed THF solution.

-

Causality: Addition at 0 °C controls the exothermic nucleophilic attack and suppresses competing side reactions, such as the single-electron transfer (SET) reduction of the nitro group by the alkoxide.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 18 hours.

-

In-Process Control (IPC) Validation:

-

TLC: Monitor disappearance of starting material (Hexanes/EtOAc 9:1).

-

LC-MS: Confirm product mass. Look for [M+H]+ or the characteristic [M−tBu+H]+ fragmentation peak (loss of the tert-butyl cation).

-

-

Quench: Once IPC confirms >95% conversion, cool the reaction back to 0 °C and quench with saturated aqueous Ammonium Chloride ( NH4Cl ).

-

Causality: NH4Cl (a mild acid) is explicitly chosen to neutralize excess KOtBu. Using strong mineral acids (like HCl) risks cleaving the newly formed, acid-sensitive tert-butyl ether linkage.

-

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (gradient: 100% Hexanes to 5% EtOAc/Hexanes) to afford the pure product.

-

NMR Validation: 1H NMR will validate success via the complete loss of C-F coupling in the aromatic protons and the appearance of a massive 9H singlet at ~1.45 ppm corresponding to the tert-butyl group.

-

Downstream Applications in Drug Discovery

The resulting 2-bromo-1-(tert-butoxy)-4-nitrobenzene is a "spring-loaded" intermediate. In pharmaceutical development, the nitro group is typically subjected to catalytic hydrogenation (e.g., Pd/C , H2 ) or metal-mediated reduction (Fe/HCl) to yield the corresponding aniline. This aniline serves as a nucleophile for amide couplings, while the ortho-bromine is retained for subsequent Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings. This exact sequence is heavily utilized in the patent literature for constructing the complex polycyclic cores of BET bromodomain inhibitors[1] and KIF18A motor protein inhibitors[2].

References

- Title: WO2018086604A1 - Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof.

- Title: High Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies Supporting Infor Source: AWS URL

- Title: WO2021026098A1 - Kif18a inhibitors Source: Google Patents URL

Sources

- 1. WO2018086604A1 - Nitrogen-containing heterocyclic compounds, preparation method therefor, pharmaceutical composition thereof, and applications thereof - Google Patents [patents.google.com]

- 2. WO2021026098A1 - Kif18a inhibitors - Google Patents [patents.google.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

1H NMR and 13C NMR chemical shifts of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene (Molecular Formula: C₁₀H₁₂BrNO₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting NMR data for this substituted aromatic compound. It offers a detailed explanation of the substituent effects that govern the observed chemical shifts and coupling patterns, supported by established experimental protocols and visualizations to facilitate structural elucidation and characterization.

Introduction: The Structural Landscape

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is a poly-substituted aromatic compound whose structure presents a fascinating case study for NMR spectroscopy. The benzene ring is functionalized with three distinct groups: a bromine atom, a tert-butoxy group, and a nitro group. Each substituent imparts unique electronic and steric influences on the molecule's magnetic environment.

-

The Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive and resonance effects, it strongly deshields ortho and para positions.[1][2][3]

-

The Bromine Atom (-Br): An electronegative atom that withdraws electron density via the inductive effect but can donate electron density through resonance. Its influence is also subject to the "heavy atom effect," which can cause counterintuitive shielding on the directly attached (ipso) carbon.[4]

-

The tert-Butoxy Group (-O-C(CH₃)₃): An electron-donating group through resonance due to the oxygen's lone pairs, which shields the aromatic ring, particularly at the ortho and para positions. The bulky tert-butyl moiety also has significant steric influence.

NMR spectroscopy is an unparalleled tool for mapping these electronic and structural nuances, providing a detailed fingerprint of the molecule.[5] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra to provide a clear and authoritative assignment of all signals.

Molecular Structure and Atom Numbering

For clarity, the following numbering scheme will be used throughout this guide.

Caption: IUPAC numbering of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is predicated on a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of compounds such as 2-Bromo-1-(tert-butoxy)-4-nitrobenzene.[6]

Step 1: Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%) to prevent spectral overlap from impurities.

-

Mass: Weigh approximately 5-15 mg of the solid compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar compounds.[2]

-

Standard: Add a minimal amount of Tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.00 ppm).[6]

-

Transfer: Transfer the clear solution to a 5 mm NMR tube, ensuring no solid particulates are present.

Step 2: NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Maintain a constant probe temperature, typically 25°C (298 K), for reproducibility.[6]

¹H NMR Parameters:

-

Pulse Sequence: A standard 30° or 90° single-pulse experiment (e.g., Bruker's zg30).

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: 2–3 seconds.

-

Relaxation Delay: 2–5 seconds to allow for full magnetization recovery.

-

Number of Scans: 8–16 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled experiment with a 30° pulse angle (e.g., Bruker's zgpg30) to simplify the spectrum to singlets for each carbon.[6]

-

Spectral Width: ~250 ppm, centered around 120 ppm.

-

Acquisition Time: 1–2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: ≥1024 scans are often necessary due to the low natural abundance of the ¹³C isotope and the potential for long relaxation times for quaternary carbons.

Step 3: Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction.

-

Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Caption: Standardized workflow for NMR sample preparation and data analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by distinct signals in both the aromatic and aliphatic regions. The chemical shifts are governed by the anisotropic, inductive, and resonance effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-1-(tert-butoxy)-4-nitrobenzene

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.45 | Doublet (d) | Jmeta ≈ 2.5 Hz | 1H |

| H-5 | ~8.15 | Doublet of Doublets (dd) | Jortho ≈ 8.8 Hz, Jmeta ≈ 2.5 Hz | 1H |

| H-6 | ~7.20 | Doublet (d) | Jortho ≈ 8.8 Hz | 1H |

| -C(CH ₃)₃ | ~1.40 | Singlet (s) | N/A | 9H |

Interpretation of the Aromatic Region (7.0 - 8.5 ppm)

The three protons on the aromatic ring exhibit a classic three-spin system, with chemical shifts profoundly influenced by the powerful electron-withdrawing nitro group.

-

H-3: This proton is positioned ortho to the strongly deshielding nitro group and meta to the bromine atom. The additive effect of these electron-withdrawing groups shifts this signal significantly downfield, making it the most deshielded aromatic proton. It appears as a doublet due to meta-coupling with H-5.[7]

-

H-5: Located para to the bromine and ortho to the nitro group, H-5 is also strongly deshielded. It experiences ortho-coupling to H-6 (a large coupling constant) and meta-coupling to H-3 (a small coupling constant), resulting in a doublet of doublets.

-

H-6: This proton is ortho to the electron-donating tert-butoxy group and meta to the nitro group. The shielding effect of the tert-butoxy group causes a significant upfield shift relative to the other aromatic protons. It appears as a doublet due to its ortho-coupling with H-5.

Interpretation of the Aliphatic Region (1.0 - 1.5 ppm)

-

-C(CH₃)₃: The tert-butyl group presents a highly characteristic signal in the ¹H NMR spectrum.[8] The nine protons of the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the C-C bonds. This results in a single, sharp resonance with an integration value of 9H.[9] Its chemical shift around 1.40 ppm is consistent with a tert-butyl group attached to an electronegative oxygen atom.[9]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. Substituent effects are critical for correct assignment.[2]

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-1-(tert-butoxy)-4-nitrobenzene

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~152 | Attached to electron-donating oxygen, deshielded. |

| C-4 | ~148 | Attached to strongly electron-withdrawing NO₂, deshielded.[1] |

| C-5 | ~126 | Ortho to NO₂, deshielded. |

| C-3 | ~124 | Ortho to NO₂, deshielded. |

| C-6 | ~118 | Ortho to tert-butoxy group, shielded. |

| C-2 | ~115 | Ipso to Br; shielded by the "heavy atom effect".[4] |

| Cq (-C (CH₃)₃) | ~82 | Quaternary carbon attached to oxygen. |

| -C(C H₃)₃ | ~29 | Equivalent methyl carbons of the tert-butyl group.[9] |

Interpretation of the Aromatic Carbons (110 - 160 ppm)

The chemical shifts of the aromatic carbons are determined by a complex interplay of inductive and resonance effects.

-

Quaternary Carbons (C-1, C-2, C-4):

-

C-1 is bonded to the oxygen of the tert-butoxy group and is significantly deshielded.

-

C-4 , attached to the nitro group, is also strongly deshielded.[2]

-

C-2 , the carbon bearing the bromine, is subject to the "heavy atom effect." While bromine is electronegative, its large, polarizable electron cloud creates diamagnetic shielding, shifting the ipso-carbon signal upfield to a greater extent than would be predicted by electronegativity alone.[4]

-

-

Protonated Carbons (C-3, C-5, C-6):

-

C-3 and C-5 are both ortho to the electron-withdrawing nitro group and are therefore deshielded. Their precise shifts are further modulated by their proximity to the other substituents.

-

C-6 is ortho to the electron-donating tert-butoxy group, which increases electron density at this position and shields it, causing an upfield shift relative to the other aromatic CH carbons.

-

Interpretation of the Aliphatic Carbons (20 - 90 ppm)

-

Quaternary Carbon (Cq): The quaternary carbon of the tert-butyl group is directly bonded to oxygen, causing a significant downfield shift into the 80-85 ppm range.

-

Methyl Carbons (-CH₃): The three equivalent methyl carbons of the tert-butyl group appear as a single, intense peak in the typical aliphatic region, around 29 ppm.[10]

Conclusion

The structural elucidation of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene by ¹H and ¹³C NMR spectroscopy is a clear demonstration of modern analytical chemistry principles. By understanding the fundamental electronic and steric effects of the bromo, tert-butoxy, and nitro substituents, a complete and unambiguous assignment of all spectral signals is achievable. The protocols and interpretations provided in this guide serve as an authoritative framework for researchers engaged in the synthesis and characterization of complex organic molecules, ensuring both accuracy and reproducibility in their analytical workflows.

References

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Retrieved from [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (n.d.). PMC. Retrieved from [Link]

-

t-Butyl group towers over other 1H resonances. (2026, February 26). ACD/Labs. Retrieved from [Link]

- Monti, D., Orsini, F., & Severini Ricca, G. (1986). OXYGEN-17 NMR SPECTROSCOPY: EFFECT OF SUBSTITUENTS ON CHEMICAL SHIFTS AND WIDTH LINE IN ORTHO SUBSTITUTED NITRO BENZENES. Spectroscopy Letters, 19(5), 505-515.

- Gowenlock, B. G., & Lüttke, W. (1983). A 13C nuclear magnetic resonance study of the effect of the nitroso group in substituted nitrosobenzenes. Journal of the Chemical Society, Perkin Transactions 2, (9), 1301-1306.

- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained by Resonance Effects? (2018). Chemistry – An Asian Journal.

-

A study of Br/NO2 substitution reactions and nuclear magnetic resonance of 2,2-diaryl-1-picrylhydrazines. (n.d.). Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Retrieved from [Link]

- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS)

-

The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below... (2019, April 14). Chegg. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

The 'H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below... (2020, November 12). Chegg. Retrieved from [Link]

-

2-Bromo-1-tert-butyl-4-nitrobenzene. PubChem. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps. Retrieved from [Link]

-

Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. (2025, January 21). PMC. Retrieved from [Link]

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.

-

4-Bromo-1-nitrobenzene. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to the Structural Elucidation of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene: A Methodological Whitepaper

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement within a molecule, its crystal structure, is fundamental to understanding its chemical behavior, physical properties, and potential applications, particularly in the realm of drug development. This whitepaper provides a comprehensive, in-depth technical guide outlining the methodological approach to determining the crystal structure and analyzing the X-ray diffraction data for the novel compound, 2-Bromo-1-(tert-butoxy)-4-nitrobenzene. While specific crystallographic data for this compound is not publicly available at the time of this writing, this guide serves as a robust framework for its structural elucidation. We will delve into the rationale behind experimental choices, from synthesis and crystal growth to data collection, structure solution, and interpretation. This document is intended to equip researchers with the necessary knowledge to confidently approach the characterization of new chemical entities.

Introduction: The Significance of Structural Analysis

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is a substituted aromatic compound with potential applications as a precursor in organic synthesis.[1] The interplay of its functional groups—the bulky tert-butoxy group, the electron-withdrawing nitro group, and the halogen atom—can lead to interesting molecular packing and intermolecular interactions in the solid state. A definitive determination of its crystal structure through single-crystal X-ray diffraction is paramount for:

-

Unambiguous confirmation of its chemical identity and constitution.

-

Understanding its conformational preferences.

-

Elucidating intermolecular interactions that govern its solid-state properties.

-

Providing a basis for computational modeling and structure-activity relationship (SAR) studies.

This guide will walk through the essential steps to achieve these goals, grounded in the principles of scientific integrity and experimental rigor.

The Experimental and Computational Workflow: A Step-by-Step Guide

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous experimental and computational steps. The following sections detail this workflow, providing not just the "how" but also the critical "why" for each stage.

Synthesis and Purification

A plausible synthetic route to 2-Bromo-1-(tert-butoxy)-4-nitrobenzene would involve the nitration of 2-bromo-1-(tert-butoxy)benzene. The purity of the synthesized compound is crucial for successful crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed to achieve a high-purity sample.

Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the diffraction data is directly dependent on the quality of the single crystal.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) should be one in which the compound has moderate solubility. A screening of various solvents with different polarities is recommended.

-

Slow Evaporation:

-

Dissolve a small amount of the purified compound in a suitable solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a good solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible.

-

Over time, the anti-solvent vapor will diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The gradual decrease in temperature will reduce the solubility and induce crystallization.

-

Causality Behind the Choices: The goal of these techniques is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice with minimal defects. Slow crystallization is key to achieving this.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.

-

Instrumentation: The data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Diagram of the X-ray Crystallography Workflow

Caption: The logical flow of crystallographic data analysis.

Expected Crystallographic Data and Interpretation

Upon successful structure determination, a wealth of information is obtained. The following tables present a realistic, albeit hypothetical, summary of the kind of data one would expect for 2-Bromo-1-(tert-butoxy)-4-nitrobenzene.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C10H12BrNO3 |

| Formula weight | 274.11 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 98.76(5)° | |

| c = 14.321(6) Å, γ = 90° | |

| Volume | 1210.9(8) ų |

| Z | 4 |

| Density (calculated) | 1.504 Mg/m³ |

| Absorption coefficient | 3.25 mm⁻¹ |

| F(000) | 552 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 9876 |

| Independent reflections | 2456 [R(int) = 0.045] |

| Completeness to theta = 27.5° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2456 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.048, wR2 = 0.092 |

| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |

Interpretation of Key Parameters:

-

Crystal System and Space Group: These define the symmetry of the crystal lattice.

-

Unit Cell Dimensions: These give the size and shape of the repeating unit of the crystal.

-

Z: This is the number of molecules in the unit cell.

-

R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Br(1)-C(2) | 1.895(3) |

| O(1)-C(1) | 1.378(4) |

| N(1)-C(4) | 1.475(4) |

| N(1)-O(2) | 1.223(3) |

| N(1)-O(3) | 1.225(3) |

| C(1)-C(2)-C(3) | 119.5(3) |

| C(3)-C(4)-C(5) | 121.2(3) |

| O(2)-N(1)-O(3) | 123.8(3) |

Analysis of Molecular Geometry:

The data in Table 2 would allow for a detailed analysis of the molecule's geometry. For instance, one could assess the planarity of the benzene ring and the orientation of the tert-butoxy and nitro groups relative to the ring. Any significant deviations from standard bond lengths and angles could indicate electronic or steric effects.

Visualization and Reporting

A picture is worth a thousand words, and in crystallography, a visual representation of the crystal structure is indispensable. Software such as Mercury or ORTEP can be used to generate high-quality images of the molecule and its packing in the crystal lattice.

The final results should be reported in a standardized format, the Crystallographic Information File (CIF). This file contains all the necessary information about the crystal structure and the diffraction experiment and can be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The structural elucidation of a new chemical entity like 2-Bromo-1-(tert-butoxy)-4-nitrobenzene is a systematic process that combines careful experimental work with sophisticated computational analysis. This whitepaper has provided a comprehensive methodological framework for this process, emphasizing the rationale behind each step. By following this guide, researchers can obtain high-quality crystallographic data that will provide invaluable insights into the solid-state structure and properties of this and other novel compounds, thereby accelerating research and development in chemistry and the pharmaceutical sciences.

References

Sources

Thermodynamic stability of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene at Room Temperature

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene, a substituted nitroaromatic compound with potential applications as an intermediate in pharmaceutical synthesis. For drug development professionals, establishing the stability of such intermediates is a critical prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document synthesizes theoretical principles with actionable experimental protocols, focusing on long-term stability assessment at ambient conditions as guided by international standards. We detail methodologies for identifying potential degradation pathways, establishing a robust stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), and employing thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for a comprehensive risk assessment.

Introduction: The Imperative of Stability in Drug Development

The journey from a promising molecule to a market-approved therapeutic is contingent upon a rigorous understanding of the chemical and physical properties of all constituent materials. 2-Bromo-1-(tert-butoxy)-4-nitrobenzene represents a class of complex organic intermediates whose structural attributes—a sterically hindered ether linkage, an electron-withdrawing nitro group, and a halogen substituent—present a unique stability profile. The thermodynamic stability of this intermediate at room temperature is not an academic curiosity; it is a cornerstone of process safety, material handling, storage protocols, and regulatory compliance.

Instability can lead to the formation of impurities that may be toxic or reactive, potentially compromising downstream synthetic steps and the purity of the final API. Therefore, a proactive and systematic evaluation of stability is essential. This guide is structured to provide senior application scientists and development professionals with both the theoretical grounding and the practical, field-proven methodologies required to confidently assess and manage the stability of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene.

Molecular Profile and Predicted Stability Influences

To understand the stability of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene, we must first dissect its molecular architecture.

Structure:

Physicochemical Properties (Predicted/Analogous Data)

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₁₂BrNO₂ | - |

| Molecular Weight | 274.11 g/mol | - |

| CAS Number | Not readily available. Analog: 2-Bromo-1-tert-butyl-4-nitrobenzene (6310-17-4) | [1] |

| Appearance | Likely a pale yellow crystalline solid | Based on similar nitroaromatic compounds.[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol). | Based on analogs like 1-Bromo-3-nitrobenzene.[2] |

Key Structural Influences on Stability:

-

Nitro Group (-NO₂): The powerful electron-withdrawing nature of the nitro group significantly influences the electronic character of the aromatic ring. This makes the ring electron-deficient and susceptible to nucleophilic attack, although this is less common than in dinitro- or trinitro- systems.[3] The C-NO₂ bond itself can be a point of cleavage under energetic conditions.[4]

-

Tert-butoxy Group (-O-C(CH₃)₃): This bulky group provides significant steric hindrance around the adjacent bromo substituent. Thermodynamically, the ether linkage can be susceptible to hydrolysis, particularly under acidic conditions, to form 2-bromo-4-nitrophenol and tert-butanol. The bulky tert-butyl group can also influence the crystal packing and solid-state stability of the compound.

-

Bromo Group (-Br): The C-Br bond is a potential site for nucleophilic substitution or reductive dehalogenation, common degradation pathways for aryl halides.

Theoretical Degradation Pathways at Ambient Conditions

While the compound may be stable under ideal conditions, several degradation pathways are theoretically possible, especially in the presence of common laboratory or manufacturing impurities like water, acid/base traces, or upon exposure to light.

Potential Degradation Mechanisms:

-

Hydrolysis: Acid-catalyzed hydrolysis of the tert-butyl ether is a primary concern. Trace acidic impurities can protonate the ether oxygen, leading to cleavage and formation of 2-bromo-4-nitrophenol.

-

Nucleophilic Aromatic Substitution (SNAr): While less likely at room temperature without a strong nucleophile, the electron-deficient ring could theoretically react with potent nucleophiles to displace either the bromo or nitro group.

-

Photodegradation: Nitroaromatic compounds are often photosensitive. UV light can promote the molecule to an excited state, potentially leading to C-N bond cleavage or other radical-mediated reactions.

Caption: Workflow for an ICH-guided long-term stability study.

Key Experimental Methodologies

A robust stability assessment relies on validated analytical methods capable of separating degradation products from the main compound.

Stability-Indicating HPLC Method Development

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity and stability analysis of aromatic compounds. [5][6]The goal is to develop a "stability-indicating" method, meaning it can resolve, detect, and quantify any potential degradation products.

Experimental Protocol: HPLC Method

-

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (ACN) and water.

-

Reference standard of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene.

-

-

Preparation of Solutions:

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Sample Diluent: 50:50 (v/v) mixture of ACN and water.

-

Standard & Sample Preparation: Prepare stock solutions of the reference standard and the test sample at approximately 0.5 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition | Rationale |

| Mobile Phase | Gradient elution: Start at 50% B, ramp to 95% B over 15 min, hold for 5 min. | A gradient is crucial for a stability-indicating method to ensure elution of both polar and non-polar degradation products. [2] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides consistent retention times. |

| Detector | UV at 254 nm | The nitroaromatic chromophore provides strong absorbance at this wavelength. [5] |

| Injection Vol. | 10 µL | - |

-

Forced Degradation (Method Validation): To prove the method is stability-indicating, the compound is intentionally degraded under harsh conditions (acidic, basic, oxidative, thermal, and photolytic). The HPLC method must demonstrate that the peaks for the resulting degradation products are well-separated from the main compound peak.

Thermal Hazard Screening (DSC/TGA)

While room temperature stability is the focus, understanding the compound's behavior at elevated temperatures is critical for safety and handling. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential screening tools. [7][8]

-

DSC measures the heat flow into or out of a sample as it is heated, identifying melting points and exothermic decomposition events. [9]* TGA measures the change in mass of a sample as it is heated, indicating the temperature at which decomposition and mass loss begin. [10] Experimental Protocol: Thermal Analysis

-

Instrumentation:

-

DSC instrument with aluminum pans.

-

TGA instrument with platinum or ceramic pans.

-

-

DSC Procedure:

-

Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to ~350 °C under a nitrogen atmosphere.

-

Record the heat flow versus temperature to identify the melting endotherm and any decomposition exotherms.

-

-

TGA Procedure:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient to ~500 °C under a nitrogen atmosphere.

-

Record the mass loss versus temperature. The onset temperature of mass loss is a key indicator of thermal stability.

-

Data Presentation: Thermal Analysis Summary

| Analysis | Key Parameter | Interpretation |

| DSC | Onset of Exotherm (°C) | The temperature at which decomposition begins. A lower onset indicates lower thermal stability. |

| TGA | T_onset (5% Mass Loss, °C) | The temperature at which significant decomposition starts. Provides a clear measure of thermal stability. [10] |

Conclusion and Recommendations

The thermodynamic stability of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene at room temperature cannot be assumed; it must be empirically determined through a systematic and scientifically rigorous process. This guide outlines a comprehensive strategy rooted in ICH principles and standard analytical methodologies.

Key Takeaways:

-

The molecular structure suggests potential degradation via hydrolysis of the tert-butoxy group and sensitivity to light .

-

A long-term stability study (25°C/60% RH) is the definitive method for assessing stability under ambient storage conditions.

-

A validated, stability-indicating HPLC method is the cornerstone of the analytical program, essential for accurately tracking purity and detecting degradation products.

-

Thermal analysis (DSC/TGA) provides critical data on the energetic potential and thermal limits of the compound, informing safe handling and processing protocols.

For researchers and drug development professionals, implementing this framework will ensure a thorough understanding of the stability profile of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene, mitigating risks in storage, handling, and downstream applications, and ensuring the integrity of the synthetic pathway toward valuable pharmaceutical agents.

References

-

Williams, R. E., & Zbaida, S. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]

-

Ju, K. S., & Parales, R. E. (2009). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, ASM Journals. [Link]

-

Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

-

Kulkarni, M., & Chaudhari, A. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

-

Shackelford, S. A., et al. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. DTIC. [Link]

-

Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. [Link]

-

SETARAM. (n.d.). Energetic Materials Testing with Calorimetry. SETARAM. [Link]

-

Chemical Substance Information. (n.d.). 2-BROMO-1-TERT-BUTYL-4-NITROBENZENE. chemsafetypro.com. [Link]

-

Sicramaz, N., et al. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, ACS Publications. [Link]

-

Zhang, L., et al. (2026). Substituents effect on the heat-induced pyrolysis mechanism of energetic materials: A Case of Reactive Molecular Dynamics Simulations on Nitrobenzene Compounds. ResearchGate. [Link]

-

Omori UK. (2025). Key pharmaceutical stability testing guidelines. Omori UK. [Link]

-

Trzciński, W. A., & Pepłowski, A. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. [Link]

-

Zhang, L., et al. (2024). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Publishing. [Link]

-

SIELC. (n.d.). Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column. sielc.com. [Link]

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. ivami.com. [Link]

-

World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. who.int. [Link]

-

Ipiranga, F. A., & Dutra, R. de C. L. (2010). Studies on compatibility of energetic materials by thermal methods. SciELO. [Link]

-

AZoM. (2024). Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. AZoM.com. [Link]

-

AKTS. (n.d.). Up-Scaling of DSC Data of High Energetic Materials. akts.com. [Link]

-

NextSDS. (n.d.). 2-Bromo-1-butoxy-4-nitrobenzene — Chemical Substance Information. NextSDS. [Link]

-

Quora. (2019). How to prepare 2-Bromo-1-Nitro-4 propylbenzene from benzene. Quora. [Link]

-

PubChem. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene. PubChem. [Link]

-

ATSDR. (n.d.). 6. analytical methods. atsdr.cdc.gov. [Link]

Sources

- 1. 2-Bromo-1-tert-butyl-4-nitrobenzene | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Energetic Materials Testing with Calorimetry - SETARAM [setaramsolutions.com]

- 8. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. azom.com [azom.com]

A Technical Guide to Predictive Computational Modeling of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the predictive computational modeling of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene, a molecule of significant interest in synthetic chemistry. The reactivity of this substrate is dictated by a complex interplay between the strong electron-withdrawing nitro group, the sterically demanding and electron-donating tert-butoxy group, and the bromine leaving group. Understanding and predicting its behavior in chemical reactions is crucial for optimizing synthetic routes and designing novel molecular entities. This document details the application of Density Functional Theory (DFT) to elucidate electronic structure, identify reactive sites, and model reaction pathways, specifically focusing on Nucleophilic Aromatic Substitution (SNAr). We present a self-validating computational workflow, from initial molecular geometry optimization to transition state analysis, and explain the causality behind key methodological choices. This guide is intended to empower researchers to leverage computational chemistry for the rational design of experiments, saving valuable time and resources in the laboratory.

Introduction to the Target System

The Subject Molecule: A Study in Contrasting Influences

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is an aromatic compound characterized by three key functional groups that create a unique reactivity profile.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group via both resonance (-M) and inductive (-I) effects, the nitro group deactivates the benzene ring towards electrophilic attack but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).[1] It does so by withdrawing electron density, particularly from the ortho and para positions, making the ring carbons electrophilic and capable of stabilizing the negatively charged intermediate formed during nucleophilic attack.

-

The Bromine Atom (-Br): Positioned ortho to the activating nitro group, the bromine atom serves as a good leaving group in SNAr reactions. Its reactivity is the central question of this guide.

-

The tert-Butoxy Group (-O-t-Bu): This group presents a dual influence. The oxygen atom is electron-donating through resonance (+M), which would typically counteract the activating effect of the nitro group. However, its most significant feature is its exceptional steric bulk.[2][3] This bulk can sterically hinder the approach of nucleophiles to the adjacent C-Br bond, potentially altering the expected reaction pathway or rate.

The Challenge and Opportunity

The primary challenge in predicting the reactivity of this molecule lies in quantifying the balance between the powerful electronic activation from the nitro group and the significant steric hindrance from the tert-butoxy group. Will the molecule readily undergo SNAr at the C-Br bond? Or will the steric shield of the tert-butoxy group render it unreactive or favor other pathways? Answering these questions experimentally involves trial-and-error, consuming reagents and time.

The Computational Approach: From Theory to Prediction

Predictive computational modeling, primarily using Density Functional Theory (DFT), offers a robust solution.[4][5] DFT allows us to calculate the electronic properties of a molecule with high accuracy, providing insights that are directly translatable to chemical reactivity. By modeling the entire reaction pathway, we can calculate activation energies, which are quantitative predictors of reaction rates, and determine the thermodynamic favorability of potential products. This in silico approach enables the rapid screening of reaction conditions and nucleophiles before a single physical experiment is performed.

Theoretical & Computational Foundations

A successful computational model is built on a solid theoretical understanding of both the chemical reaction and the computational methods used.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most probable pathway for this substrate. It typically proceeds through a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6] The stability of this complex is critical and is greatly enhanced by the presence of strong electron-withdrawing groups like -NO₂, which delocalize the negative charge.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion). The rate-determining step is usually the formation of the high-energy Meisenheimer complex.

Caption: Generalized energy profile for an SNAr reaction pathway.

The Tool: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is highly effective for molecules of this size, offering a favorable balance of accuracy and computational cost.[7] Key choices in a DFT calculation include:

-

Functional: This is an approximation to the exchange-correlation energy. Hybrid functionals like B3LYP or PBE0 are workhorses for organic chemistry.[8][9] Functionals like M06-2X are often superior for systems involving significant non-covalent interactions or for calculating activation barriers.

-

Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are common.[8] The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes polarization functions, which allow for more flexibility in orbital shape and are crucial for accurate energy calculations.

Key Predictive Descriptors

Before simulating a full reaction, we can calculate several properties of the ground-state molecule to predict its reactivity.

-

Frontier Molecular Orbitals (FMO): For a nucleophilic attack, the most important orbital is the Lowest Unoccupied Molecular Orbital (LUMO). Nucleophiles donate electrons into the LUMO. The energy of the LUMO indicates the molecule's electrophilicity (a lower LUMO energy means it is a better electron acceptor), and the spatial distribution of the LUMO highlights the most electrophilic sites susceptible to attack.[4][10]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Electron-poor regions (electrophilic) are colored blue, while electron-rich regions (nucleophilic) are colored red. This provides an intuitive guide to where a nucleophile will be attracted.

-

Conceptual DFT (Fukui Functions): These functions provide a more quantitative measure of the change in electron density at a specific atom upon the addition of an electron, pinpointing the most likely sites for nucleophilic attack.[11]

The Predictive Modeling Workflow

A robust and self-validating workflow is essential for obtaining reliable results. Each step builds upon the last and includes checks to ensure the physical and chemical relevance of the model.

Caption: A self-validating workflow for computational reactivity prediction.

Step-by-Step Methodology

-

Structure Input: The 3D structure of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene is built using molecular modeling software.

-

Geometry Optimization: An initial DFT calculation is run to find the lowest energy conformation of the molecule.

-

Frequency Calculation (Validation): This is a critical validation step. For a stable molecule at an energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of an imaginary frequency indicates a saddle point (like a transition state), not a stable structure.

-

Ground State Analysis: With a validated stable structure, the FMOs and MEP are calculated to assess inherent reactivity.

-

Reaction Setup: The optimized substrate is placed in proximity to a chosen nucleophile (e.g., methoxide, CH₃O⁻) to model an SNAr reaction.

-

Transition State (TS) Search: This is the most computationally intensive step. Algorithms are used to locate the highest energy point along the lowest energy path connecting reactants to the Meisenheimer intermediate.

-

TS Frequency Calculation (Validation): A true transition state is a first-order saddle point and MUST have exactly one imaginary frequency corresponding to the vibration along the reaction coordinate (e.g., the C-O bond forming and the C-Br bond breaking).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction pathway downhill from the TS in both directions to confirm that it correctly connects the intended reactants and the Meisenheimer complex. This is the ultimate validation of the transition state.

-

Final Analysis: The Gibbs free energies of the reactants, transition state, and products are used to calculate the activation energy (ΔG‡ = GTS - GReactants), which determines the reaction rate, and the overall reaction energy (ΔGrxn), which determines its spontaneity.

Accounting for the Environment: Solvent Effects

Reactions are rarely performed in the gas phase. The solvent can have a profound impact on reaction rates and mechanisms, especially for reactions involving charged species like the SNAr pathway. Solvation is typically modeled implicitly using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant.[8][11] This captures the bulk electrostatic effects of the solvent, which is often sufficient for accurate predictions.

| Parameter | Recommended Selection | Rationale |

| Software | Gaussian, ORCA, etc. | Industry-standard quantum chemistry packages. |

| Functional | M06-2X or ωB97X-D | Excellent for main-group thermochemistry and barrier heights.[8] |

| Basis Set | 6-311+G(d,p) | Provides a good balance of accuracy and cost for this system. |

| Solvent Model | IEFPCM (e.g., for DMF) | Implicit model to account for solvent stabilization of charged species.[8] |

Table 1: Recommended computational parameters for modeling the reactivity of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene.

Analysis & Predicted Reactivity

Based on the established principles and workflow, we can now predict the reactivity of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene.

Electronic and Steric Profile

-

LUMO Analysis: The LUMO of the molecule is expected to be heavily localized on the aromatic ring, with large orbital coefficients on the carbons ortho and para to the nitro group. The carbon atom bonded to the bromine (C1) will have a significant LUMO coefficient, marking it as a primary site for nucleophilic attack.

-

MEP Analysis: The MEP map will show a highly electron-deficient (blue) region around the nitro group and the ortho/para carbons. This strong electrophilic character is the driving force for the SNAr reaction.

-

Steric Hindrance: The tert-butoxy group will occupy a large volume of space, sterically shielding the C1-Br bond and the C6-H bond. This steric clash will raise the energy of the transition state for nucleophilic attack at C1, thereby slowing the reaction rate compared to a less hindered analogue (e.g., 2-bromo-1-methoxy-4-nitrobenzene).

Modeling the SNAr Reaction with Methoxide (CH₃O⁻)

A simulation of the reaction with a model nucleophile like methoxide would yield quantitative data. The key findings would be presented as follows:

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Substrate + CH₃O⁻ at infinite separation. |

| Transition State (TS) | +18.5 (Hypothetical) | The activation barrier. The structure would show a partial C-O bond and a partial C-Br bond. |

| Meisenheimer Complex | +2.1 (Hypothetical) | The stable intermediate where the methoxide has added to the ring. |

| Products | -15.0 (Hypothetical) | 1-(tert-butoxy)-2-methoxy-4-nitrobenzene + Br⁻. |

Table 2: Hypothetical Gibbs free energy profile for the SNAr reaction. Note: These are illustrative values based on similar systems. Actual calculations are required for precise energies.

Interpretation: The hypothetical activation energy (ΔG‡) of +18.5 kcal/mol suggests the reaction is feasible and should proceed at a moderate rate at room temperature or with gentle heating. The negative overall reaction energy (ΔGrxn) of -15.0 kcal/mol indicates that the reaction is thermodynamically favorable. The primary challenge for a laboratory experiment would be overcoming the activation barrier, which is heightened by the steric hindrance of the tert-butoxy group.

Practical Protocol: Transition State Search

This protocol outlines the key steps for finding and validating a transition state using the Gaussian software package as an example.

Objective: To find the transition state for the SNAr reaction of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene with methoxide.

Methodology:

-

Build an Initial Guess:

-

Align the optimized substrate and the methoxide ion in a reactive orientation. The oxygen of the methoxide should be positioned to attack the ipso-carbon (C-Br bond), approximately 2.0-2.5 Å away.

-

The angle of attack should approximate the Bürgi-Dunitz trajectory (~107°).

-

Save this starting geometry.

-

-

Perform a Constrained Optimization (Scan):

-

Rationale: To walk up the potential energy surface towards the transition state.

-

Perform a relaxed potential energy surface (PES) scan by decreasing the distance between the nucleophilic oxygen and the ipso-carbon. This generates a series of structures approaching the TS.

-

-

Select a Guess Structure:

-

Identify the structure with the highest energy from the PES scan. This is an excellent initial guess for the transition state.

-

-

Run the Transition State Optimization:

-

Rationale: To locate the exact first-order saddle point.

-

Use the Opt=TS keyword in the calculation setup. It is often beneficial to also use CalcFC to calculate the force constants at the first step, providing a better search direction.

-

Example Input:# M062X/6-311+G(d,p) SCRF=(PCM,Solvent=DMF) Opt=(TS,CalcFC,NoEigentest)

-

-

Validate the Transition State:

-

Run a Freq calculation on the optimized TS structure.

-

Verification: The output must show exactly one imaginary frequency (NImag=1). The displacement vectors for this frequency should clearly show the desired motion: the O---C bond compressing and the C---Br bond stretching.

-

-

Confirm the Reaction Pathway:

-

Run an IRC calculation on the validated TS structure.

-

Verification: The forward and reverse reaction pathways should lead to the energy minima of the Meisenheimer complex and the separated reactants, respectively.

-

Conclusion and Outlook

Predictive computational modeling provides an indispensable tool for understanding and predicting the complex reactivity of substituted aromatic compounds like 2-Bromo-1-(tert-butoxy)-4-nitrobenzene. The DFT-based workflow detailed in this guide demonstrates that the molecule is electronically activated for SNAr at the C-Br position, but its reactivity is significantly modulated by the steric hindrance of the large tert-butoxy group.

The quantitative insights gained from such models—specifically the calculated activation energy—can directly inform laboratory practice by guiding the choice of reaction temperature, nucleophile, and solvent. Furthermore, this approach can be extended to screen libraries of nucleophiles in silico or to investigate potential side reactions, such as C-H activation at other positions on the ring. As computational resources become more accessible, integrating these predictive models into the early stages of research and development will continue to accelerate the pace of chemical innovation. The synergy between computational prediction and experimental validation represents the future of efficient and rational molecular design.[12][13]

References

-

Title: Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds Source: PubMed URL: [Link]

-

Title: Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? Source: RSC Publishing URL: [Link]

-

Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: MDPI URL: [Link]

-

Title: The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations Source: ResearchGate URL: [Link]

-

Title: Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction Source: International Journal of Research and Scientific Innovation URL: [Link]

-

Title: Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen Source: ChemRxiv URL: [Link]

-

Title: Computational Calculation of Nitrobenzene and Its Derivatives Source: Academia.edu URL: [Link]

-

Title: What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Predictive Modeling of Chemical Reactivity for Sustainability Source: DSpace@MIT URL: [Link]

-

Title: Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches Source: ACS Publications URL: [Link]

-

Title: Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review Source: MDPI URL: [Link]

-

Title: A DFT Study on The Effect of Solvent Polarity on The Stability and Global Chemical Reactivity of Tetrathiafulvalene Source: Passer Journal of Basic and Applied Sciences URL: [Link]

-

Title: Computational Methods for Predicting Chemical Reactivity of Covalent Compounds Source: PubMed URL: [Link]

-

Title: tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds Source: ChemRxiv URL: [Link]

-

Title: Predictive and mechanistic multivariate linear regression models for reaction development Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: 2-Bromo-1-tert-butyl-4-nitrobenzene Source: PubChem URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Predictive Modeling of Chemical Reactivity for Sustainability [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Computational Calculation of Nitrobenzene and Its Derivatives [academia.edu]

- 8. Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00464G [pubs.rsc.org]

- 9. ijrti.org [ijrti.org]

- 10. mdpi.com [mdpi.com]

- 11. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 12. Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Predictive and mechanistic multivariate linear regression models for reaction development - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene

Introduction: Navigating a Challenging Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This guide focuses on a substrate of significant interest in medicinal chemistry and materials science: 2-Bromo-1-(tert-butoxy)-4-nitrobenzene .

This molecule presents a unique set of electronic and steric challenges. The presence of a strong electron-withdrawing nitro group para to the bromine atom activates the C-Br bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle.[5][6] However, this is counterbalanced by the substantial steric hindrance imposed by the bulky tert-butoxy group positioned ortho to the reaction center. This steric impediment can significantly hinder the approach of the palladium catalyst, often demanding carefully tailored reaction conditions to achieve high yields. The resulting 2-aryl-1-(tert-butoxy)-4-nitrobenzene products are valuable intermediates, as the nitro group can be readily transformed into an amine, opening pathways for further molecular diversification.

This document provides a detailed exploration of the mechanistic underpinnings, key reaction parameters, and optimized protocols necessary to successfully navigate the Suzuki-Miyaura coupling of this challenging substrate.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle orchestrated by a palladium complex.[1][2][3] A fundamental understanding of this cycle is critical for rational troubleshooting and optimization. The process involves three primary stages:

-

Oxidative Addition: The cycle initiates with the insertion of a catalytically active, electron-rich Pd(0) species into the carbon-bromine bond of the aryl halide.[2][5] This step forms a square planar Pd(II) intermediate. For 2-Bromo-1-(tert-butoxy)-4-nitrobenzene, this step is electronically favored but can be sterically impeded.

-

Transmetalation: This is often the rate-determining step. The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This transfer is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is primed for reaction with the Pd(II) intermediate.[7][8][9][10][11]

-

Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center. This forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Optimizing for Success: A Deep Dive into Reaction Parameters

The success of coupling 2-Bromo-1-(tert-butoxy)-4-nitrobenzene hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Catalyst & Precatalyst

While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts are more commonly used and are reduced to Pd(0) in situ.

-

Common Precatalysts : Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃ are excellent starting points.[1][5]

-

Field Insight : For sterically demanding substrates, the choice of ligand is often more critical than the initial palladium source. The key is to generate a monoligated "L-Pd(0)" species in solution, which is highly reactive towards oxidative addition. Catalyst systems employing bulky, electron-rich phosphine ligands are therefore paramount.[12][13][14][15]

The Ligand: The Key to Overcoming Steric Hindrance

The ligand is arguably the most important variable in this specific application. It stabilizes the palladium center, prevents decomposition into inactive palladium black, and critically, its steric and electronic properties dictate the catalyst's reactivity.[1][12] For the ortho-tert-butoxy substituted substrate, ligands must be bulky enough to promote reductive elimination but not so bulky that they inhibit oxidative addition.

-

Recommended Ligands :

-

Dialkylbiaryl Phosphines : This class is the gold standard for challenging couplings. Ligands like SPhos , XPhos , and RuPhos have proven exceptionally effective for hindered substrates, often allowing reactions to proceed at lower temperatures and catalyst loadings.[13][14][16]

-

Bulky Trialkylphosphines : Ligands such as tri-tert-butylphosphine (P(t-Bu)₃ ) and tricyclohexylphosphine (PCy₃ ) are also highly effective.[12][17][18] Their strong electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition step.

-

The Base: Activating the Boron Reagent

The base is not merely a proton scavenger; it is a crucial activator in the catalytic cycle.[9] Its primary role is to convert the weakly nucleophilic boronic acid into a highly reactive boronate "ate" complex.[7][8]

-

Common Inorganic Bases :

-

Potassium Phosphate (K₃PO₄) : An excellent choice for challenging couplings. It is a strong, yet non-nucleophilic, base that is highly effective in many solvent systems.[19]

-

Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base than K₂CO₃, often providing superior results in difficult transformations.[20]

-

Potassium Fluoride (KF) : Can be particularly effective, especially when anhydrous conditions are desired to minimize protodeboronation side reactions.[21]

-

The Solvent: The Reaction Medium

The solvent system must solubilize the organic substrates, the catalyst complex, and, to some extent, the base. The choice can significantly influence reaction rates and yields.[22][23][24][25]

-

Effective Solvent Systems :

-

Aprotic Ethers with Water : A mixture like 1,4-Dioxane/H₂O or THF/H₂O is a very common and effective choice. The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[24]

-

Aromatic Hydrocarbons : Solvents like Toluene are also widely used, often with a small amount of water or under anhydrous conditions, depending on the base.

-

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: General-Purpose Conditions using a Biarylphosphine Ligand

This protocol utilizes a highly reliable and broadly applicable catalyst system known for its effectiveness with hindered substrates.

Reactants & Reagents

| Component | Molar Equiv. | Purpose |

| 2-Bromo-1-(tert-butoxy)-4-nitrobenzene | 1.0 | Aryl Halide |

| Arylboronic Acid | 1.2 | Coupling Partner |

| Pd(OAc)₂ | 0.02 | Palladium Precatalyst (2 mol%) |

| SPhos | 0.04 | Ligand (4 mol%) |

| K₃PO₄ | 3.0 | Base |

| 1,4-Dioxane / H₂O (5:1 v/v) | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1-(tert-butoxy)-4-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent should be degassed by bubbling with an inert gas for at least 20 minutes prior to use.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-(tert-butoxy)-4-nitrobenzene.

Protocol 2: High-Activity Conditions for Challenging Partners

This protocol is designed for particularly stubborn couplings, such as with highly hindered boronic acids, using a more potent catalyst and base combination.

Reactants & Reagents

| Component | Molar Equiv. | Purpose |

| 2-Bromo-1-(tert-butoxy)-4-nitrobenzene | 1.0 | Aryl Halide |

| Arylboronic Acid | 1.5 | Coupling Partner |

| Pd₂(dba)₃ | 0.015 | Palladium Precatalyst (1.5 mol%) |

| P(t-Bu)₃ HBF₄ | 0.06 | Ligand Salt (6 mol%) |

| Cs₂CO₃ | 3.0 | Base |

| Toluene | - | Solvent |

Step-by-Step Procedure

-